molecular formula C7H7BrFN B2806307 4-Bromo-3-fluoro-2-methylaniline CAS No. 127408-03-1

4-Bromo-3-fluoro-2-methylaniline

Cat. No. B2806307
CAS RN: 127408-03-1
M. Wt: 204.042
InChI Key: HOFKRNFFIGAFNE-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-methylaniline is an organic compound with the molecular formula C7H7BrFN . It is a solid substance and is typically stored in a dark place at a temperature between 2-8°C .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-fluoro-2-methylaniline consists of a benzene ring with bromo, fluoro, and methylamino substituents . The InChI code for this compound is 1S/C7H7BrFN/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 .


Physical And Chemical Properties Analysis

4-Bromo-3-fluoro-2-methylaniline is a solid substance . It has a molecular weight of 204.04 . The compound is predicted to have a boiling point of 244.5±35.0°C .

Scientific Research Applications

Synthesis Applications

  • Continuous Synthesis in Microreaction Systems : 4-Bromo-3-methylanisole, closely related to 4-Bromo-3-fluoro-2-methylaniline, is utilized in the synthesis of black fluorane dye, an important component in thermal papers. A study by Xie et al. (2020) introduced a continuous homogeneous bromination technology in a modular microreaction system for its preparation, showing significant improvements in selectivity and conversion rates compared to traditional methods (Xie et al., 2020).

  • Palladium Catalyzed Synthesis : Rizwan et al. (2021) demonstrated the synthesis of 4-bromo-2-methylaniline analogs via Suzuki cross-coupling reactions. These reactions were successful in incorporating various functional moieties, highlighting the compound's versatility in chemical synthesis (Rizwan et al., 2021).

Biological Activity and Molecular Studies

  • Metabonomic Assessment for Toxicity : Bundy et al. (2002) assessed the toxicity of 2-fluoro-4-methylaniline (structurally related to 4-Bromo-3-fluoro-2-methylaniline) on earthworms using 1H NMR spectroscopy. This study provided valuable insights into potential biomarkers of xenobiotic toxicity, indicating the compound's utility in environmental toxicology research (Bundy et al., 2002).

  • Fluoro-functionalized Polymeric N-heterocyclic Carbene-zinc Complexes : Yang et al. (2015) synthesized a fluoro-functionalized polymeric complex involving N-methylaniline, demonstrating its efficiency as a catalyst in reactions using CO2 as a C1 building block. This research highlights the compound's role in catalysis and sustainable chemical processes (Yang et al., 2015).

Chemical Synthesis and Reactions

  • Synthesis of Fluoro-functionalized Compounds : Research by Hajduch et al. (2014) on the synthesis of 5-alkyl-3,4-difluorofuran-2(5H)-ones, involving fluoroalkenes like 4-bromo-2-methylaniline, emphasizes its significance in creating fluorinated compounds with potential applications in pharmaceuticals and agrochemicals (Hajduch et al., 2014).

Safety and Hazards

4-Bromo-3-fluoro-2-methylaniline is classified with the signal word 'Warning’ . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-bromo-3-fluoro-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFKRNFFIGAFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127408-03-1
Record name 4-Bromo-3-fluoro-2-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-fluoro-2-methylaniline (25 g, 200 mmol) in acetic acid (140 mL) at 0-5° C. was added hydrogen bromide (100 mL, 200 mmol) then dimethyl sulfoxide (72 mL) was added slowly dropwise (reaction is exothermic and at temperature higher than 5-15° C. produces dibromoisomer). The mixture was stirred at 5-15° C. for 12 h (mixture became clear solution). The resulting solution was cooled to 0° C. and neutralized with sodium hydroxide then with sodium bicarbonate to pH 7. The mixture was extracted with ethyl acetate. The organic layer was concentrated under reduced pressure. Flash chromatography (0-10% ethyl acetate in hexane) gave the desired product as a white solid (23.3 g, 114 mmol, 57% yield). 1H NMR (400 MHz, CHLOROFORM-d) δ (ppm) 7.11 (t, J=8.20 Hz, 1H), 6.35 (d, J=8.98 Hz, 1H), 3.72 (br. s., 2H), 2.07 (d, J=1.95 Hz, 3H).
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25 g
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140 mL
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57%

Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 3-fluoro-2-methylaniline (20 g, 0.16 mol) in CH3CN (500 mL) was added NBS (31.3 g, 0.176 mol) in portions at 10° C. The resulting mixture was stirred at room temperature for 30 minutes. Upon completion, saturated Na2S2O3 (500 mL) was added slowly into the reaction mixture at 10° C. The organic layer was separated, and the aqueous layer was extracted with EtOAc. The combined organic layers were dried over Na2SO4 and concentrated in vacuo. The residue was washed with petroleum ether affording the title compound (20 g), which was used in the next step without further purification. 1H NMR (300 MHz, DMSO-d6): δ 7.08 (t, 1H), 6.40 (dd, 1H), 5.35 (br, 2H), 1.98 (d, 3H).
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20 g
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